Bromophycolide D

Description

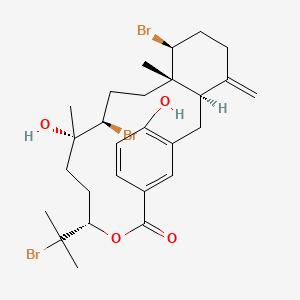

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H37Br3O4 |

|---|---|

Molecular Weight |

665.3 g/mol |

IUPAC Name |

(3R,7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-8,12-dimethyl-4-methylidene-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one |

InChI |

InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,19,21-23,31,33H,1,6,9-13,15H2,2-5H3/t19-,21+,22-,23+,26+,27+/m1/s1 |

InChI Key |

FSMLSBUFRKSDGX-AVUAXDHISA-N |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@](CC[C@H](OC(=O)C3=CC(=C(C=C3)O)C[C@@H]1C(=C)CC[C@@H]2Br)C(C)(C)Br)(C)O)Br |

Canonical SMILES |

CC12CCC(C(CCC(OC(=O)C3=CC(=C(C=C3)O)CC1C(=C)CCC2Br)C(C)(C)Br)(C)O)Br |

Synonyms |

bromophycolide D |

Origin of Product |

United States |

Isolation and Structural Elucidation of Bromophycolide D

Isolation Methodologies from Marine Algal Extracts

Advanced Chromatographic Separation Techniques

Normal-Phase High-Performance Liquid Chromatography (HPLC)

Normal-Phase High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of moderately polar to non-polar compounds from complex mixtures. hawach.com In the context of natural product isolation, extracts from organisms like the red alga Callophycus serratus are often subjected to a series of chromatographic steps, including normal-phase HPLC, to yield pure compounds. nih.govnih.gov

This technique utilizes a polar stationary phase, such as silica, and a non-polar mobile phase. libretexts.orgsepscience.com The separation principle is based on the polarity of the analytes. Polar compounds in the mixture interact more strongly with the polar stationary phase, resulting in longer retention times, while less polar compounds are eluted more quickly by the non-polar mobile phase. libretexts.orglibretexts.org For the isolation of bromophycolides, including Bromophycolide D, a sequence of liquid-liquid partitioning and reversed-phase HPLC is often followed by normal-phase HPLC to achieve the final purification. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Once isolated, the precise structure of this compound is determined using a suite of advanced spectroscopic methods. medinadiscovery.comuoa.gr These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. measurlabs.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. measurlabs.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). organicchemistrydata.org

One-dimensional (1D) NMR experiments are fundamental to structural analysis. emerypharma.com

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). emerypharma.com

¹³C NMR (Carbon NMR): This technique reveals the number of different carbon atoms in a molecule and their electronic environments. magritek.com

DEPT NMR (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which can be challenging to distinguish in a standard ¹³C NMR spectrum. magritek.com For the bromophycolides, DEPT analysis, in conjunction with other NMR data, helped to identify key structural features, such as the presence of an exo-methylene group in this compound. nih.gov

A comprehensive analysis of the 1D NMR data for this compound allows for the initial characterization of its functional groups and carbon skeleton.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu This information is crucial for establishing the connectivity of proton networks within the molecule. libretexts.org For instance, COSY correlations can confirm the presence of specific structural fragments by revealing adjacent protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.edu This is particularly useful for connecting different structural fragments and for assigning the positions of quaternary carbons (carbons with no attached protons), which are not observed in DEPT spectra. nih.gov HMBC data was instrumental in elucidating the diterpene-aryl connectivity in the bromophycolide series. nih.gov

Together, these 2D NMR techniques allow for the complete assembly of the planar structure of this compound and provide clues about its relative stereochemistry.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wisdomlib.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very accurate determination of the mass-to-charge ratio of an ion. wisdomlib.orgresearchgate.net This high precision enables the calculation of the molecular formula of a compound. nih.govresearchgate.net For this compound, HRESIMS data in the negative ion mode showed a molecular ion peak ([M-H]⁻) at m/z 661.0190, which corresponds to the molecular formula C₂₇H₃₇O₄Br₃. nih.gov This information is fundamental to the structural elucidation process and complements the data obtained from NMR spectroscopy.

Mass Spectrometry (MS) Applications

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Surface Chemical Mapping

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of molecules on a surface with minimal sample preparation. pnas.org This method has been effectively employed to investigate the spatial distribution of natural products on the surfaces of marine organisms, providing valuable insights into their ecological roles. pnas.org

In the context of bromophycolides, DESI-MS has been utilized to map the chemical defense of Callophycus serratus. pnas.org Studies have shown that related compounds, bromophycolides A and B, are not uniformly distributed across the alga's surface but are instead concentrated in distinct patches. pnas.org This localization suggests a targeted defense mechanism against microbial pathogens. pnas.org DESI-MS imaging revealed that the concentrations of these antifungal bromophycolides within these patches were sufficient to inhibit fungal growth. pnas.org While specific DESI-MS studies focusing solely on this compound have not been reported, the successful application of this technique to other bromophycolides from the same organism highlights its potential for visualizing the in-situ distribution of this compound on the algal surface. pnas.org

Complementary Techniques (e.g., X-ray Crystallography for related bromophycolides)

The determination of the absolute stereochemistry of complex molecules like the bromophycolides is a critical aspect of their structural elucidation. While NMR spectroscopy provides information on the relative configuration, X-ray crystallography offers an unambiguous method for determining the three-dimensional arrangement of atoms in a molecule.

The absolute configuration of the bromophycolide series of compounds was largely established through the successful X-ray crystallographic analysis of Bromophycolide A. nih.gov The resulting crystal structure provided a definitive stereochemical blueprint for this class of molecules. The stereochemical assignments for other bromophycolides, including this compound, were then made with confidence by comparing their NMR data and NOE correlations to those of Bromophycolide A. nih.gov This comparative approach is a common and effective strategy in natural products chemistry, where obtaining suitable crystals for all congeners can be challenging. Furthermore, in synthetic efforts towards the bromophycolide skeleton, X-ray crystallography has been used to confirm the absolute configuration of key macrocyclic intermediates. nih.gov

Computational Approaches in Structure Elucidation and Confirmation

Computational chemistry provides a powerful suite of tools that complement experimental data in the structural elucidation of natural products. For complex and flexible molecules like bromophycolides, computational methods can be invaluable for confirming structural assignments and elucidating stereochemistry.

One of the key applications of computational chemistry in this area is the prediction of NMR chemical shifts. By performing Density Functional Theory (DFT) calculations, it is possible to calculate the theoretical NMR spectra for different possible isomers of a molecule. researchgate.net These calculated spectra can then be compared to the experimental data to identify the correct structure. This approach is particularly useful for distinguishing between diastereomers that may have very similar experimental NMR spectra.

In the context of the bromophycolides, computational methods have been employed to aid in structural confirmation. For instance, in a study focused on the asymmetric synthesis of the this compound ring system, MMFF-based Monte-Carlo conformational searches were used to analyze the minimum-energy conformations of key intermediates. nih.gov This analysis, combined with detailed NMR data, helped to tentatively assign the structure and conformation of the synthesized products. nih.gov These computational models can provide insights into the likely three-dimensional structure of the molecule in solution, which can then be correlated with observed NOE effects in the NMR spectrum.

Data Tables

Table 1: NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 170.1 | |

| 2 | 119.5 | |

| 3 | 161.4 | |

| 4 | 115.1 | 6.78 (d, 8.5) |

| 5 | 131.9 | 7.82 (d, 8.5) |

| 6 | 133.0 | 5.40 (d, 9.5) |

| 7 | 45.8 | 2.59 (m) |

| 8 | 45.5 | 1.65 (m), 1.75 (m) |

| 9 | 28.0 | 1.55 (m) |

| 10 | 89.8 | |

| 11 | 31.9 | 1.14 (m) |

| 12 | 8.5 | 0.31 (m), 0.42 (m) |

| 13 | 45.8 | 1.65 (m), 1.75 (m) |

| 14 | 81.7 | 4.65 (dd, 11.0, 2.0) |

| 15 | 67.3 | |

| 16 | 32.7 | 1.25 (s) |

| 17 | 29.7 | 1.28 (s) |

| 18 | 131.9 | |

| 19 | 132.8 | 5.40 (d, 9.5) |

| 20 | 28.0 | |

| 21 | 8.5 | |

| 22 | 31.9 | |

| 23 | 1.38 (s) | |

| 24 | 0.55 (s) | |

| 25 | 1.27 (s) | |

| 26 | 32.7 | |

| 27 | 29.7 | |

| OMe-28 | 3.33 (s) |

Note: NMR data is based on related bromophycolide structures and may not be fully comprehensive for this compound due to limited public availability of its specific complete dataset.

Biosynthesis and Chemical Synthesis of Bromophycolide D

Proposed Biosynthetic Pathways of Bromophycolides

The biosynthesis of bromophycolides, including Bromophycolide D, is believed to involve a unique combination of isoprenoid and shikimate pathways, culminating in a macrocyclic structure. nih.govnih.gov This process is characterized by specific enzymatic reactions that dictate the final stereochemistry and regiochemistry of the molecule.

The fundamental building blocks of the bromophycolides are a diterpene unit and a benzoate (B1203000) moiety. nih.gov It is proposed that the biosynthesis begins with the formation of these two precursor skeletons. The diterpene portion likely originates from geranylgeranyl diphosphate (B83284) (GGPP), a common intermediate in the isoprenoid pathway. nih.gov The benzoate skeleton is derived from the shikimate pathway.

A key proposed step in the biosynthesis is the carbon-carbon bond formation between the benzoate precursor and GGPP, likely occurring through an electrophilic aromatic substitution reaction. nih.gov Following this, esterification would lead to the formation of a linear diterpene-benzoate ester. This linear precursor is then thought to undergo a series of transformations, including halogenation and cyclization, to yield the final macrocyclic structure. nih.govnih.gov While the specific enzymes involved in the biosynthesis of this compound have not been fully characterized, the process is thought to be catalyzed by a suite of enzymes, including terpene cyclases and halogenases. nih.govrsc.org

A striking feature of the bromophycolides is the extensive and specific bromination of the diterpene framework. nih.gov The bromine atoms are found at positions that were likely unsaturated in the diterpene precursor, suggesting an electrophilic bromination mechanism. nih.gov The stereochemical pattern of bromination in bromophycolides is complex, with bromine atoms added to different faces of the molecule. nih.gov This raises questions about the enzymatic control of this process. It is hypothesized that either multiple brominating enzymes with opposing selectivity are involved, or a single enzyme is capable of brominating different faces of a conformationally biased substrate. nih.gov

The regioselectivity of bromination is also a critical aspect of the biosynthesis. nih.gov The specific carbons that are brominated are determined by the enzymatic machinery, which must precisely control the position of the electrophilic bromine source relative to the substrate. mdpi.comrsc.org The presence of multiple brominated stereocenters makes the bromophycolides challenging synthetic targets and highlights the remarkable selectivity of the biosynthetic enzymes. nih.gov

The formation of the macrocyclic ring is a pivotal step in the biosynthesis of this compound. nih.govmdpi.com It is proposed that a linear diterpene-benzoate precursor undergoes an intramolecular cyclization to form a macrocyclic intermediate. nih.govchemrxiv.org This macrocycle then serves as the substrate for subsequent enzymatic transformations, including the stereoselective and regioselective bromination events. nih.govnih.gov The conformation of this macrocyclic intermediate likely plays a crucial role in directing the stereochemical outcome of the bromination reactions. nih.govd-nb.infonih.gov The constrained nature of the macrocycle could present specific faces of the molecule to the active site of the brominating enzyme(s), thereby ensuring the observed stereoselectivity. nih.gov The discovery of various bromophycolide structures suggests that a common macrocyclic precursor may give rise to a diversity of related natural products through different enzymatic modifications. nih.govnih.gov

Investigation of Bromination Stereoselectivity and Regioselectivity

Asymmetric Chemical Synthesis of the this compound Skeleton

The complex architecture of this compound, with its multiple stereocenters and macrocyclic ring, presents a formidable challenge for synthetic organic chemists. nih.gov Several research groups have undertaken the challenge, developing innovative strategies to construct the core skeleton of this natural product. nih.govacs.orgrsc.org

A key challenge in the synthesis of this compound is the construction of the macrocyclic ring system with the correct stereochemistry. nih.govmdpi.com One successful approach involves a biomimetic strategy that mimics the proposed biosynthetic pathway. nih.gov This strategy utilizes a late-stage macrocyclization of a linear precursor. An asymmetric synthesis of the this compound ring system has been accomplished in seven steps starting from a known geranylgeranylated benzoate. nih.govbrandeis.edubrandeis.eduacs.orgfigshare.com

Alternative strategies focus on the early introduction of key stereocenters and the use of powerful ring-closing reactions to form the macrocycle. These approaches often rely on the development of novel synthetic methodologies to control the stereochemistry of the numerous chiral centers. The synthesis of a diterpene-benzoate macrolide relevant to the bromophycolide family has been achieved using a relay cross-metathesis (ReXM) reaction. acs.org

A cornerstone of several synthetic approaches to the bromophycolide skeleton is the use of a bromonium-promoted transannular cyclization. nih.govbrandeis.eduacs.org This powerful reaction allows for the simultaneous formation of multiple carbon-carbon bonds and the introduction of bromine atoms with a high degree of stereocontrol. In this key step, a macrocyclic diene or polyene is treated with an electrophilic bromine source. This generates a bromonium ion, which is then attacked by a suitably positioned double bond within the ring, leading to a complex, fused ring system characteristic of the bromophycolides. nih.gov

The success of this transannular cyclization is highly dependent on the conformation of the macrocyclic precursor. nih.gov By carefully designing the precursor, chemists can influence the outcome of the cyclization to favor the desired stereoisomer. The choice of brominating agent is also critical; reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) have been shown to be effective in promoting the desired cyclization. nih.govorgsyn.org

Stereocontrolled Installation of Chiral Centers

The asymmetric synthesis of the this compound ring system has been achieved through a concise route that strategically installs the molecule's chiral centers. nih.govbrandeis.eduacs.orgbrandeis.edubrandeis.edu A key feature of this approach is a bromonium-promoted transannular cyclization of a macrocyclic precursor. nih.gov

The stereochemical complexity of this compound arises from its multiple halogenated stereocenters. nih.gov An analysis of the structure reveals that the bromine atoms are not all installed on the same face of the precursor alkene, which raises questions about its biosynthesis—whether multiple enzymes with opposing selectivities are involved, or a single enzyme can act on different faces of a biased substrate. nih.gov

In a laboratory setting, the synthesis of the this compound skeleton commences with a known geranylgeranylated benzoate. nih.gov The first chiral center is introduced using a Sharpless asymmetric dihydroxylation. nih.gov To achieve regioselectivity and differentiate the terminal trisubstituted alkene from the other three, a specific ligand developed by Corey is employed. nih.gov

The subsequent steps involve the inversion of a secondary alcohol to install a tertiary bromide. nih.gov This is accomplished by mesylation of the alcohol, followed by ring closure with potassium carbonate (K2CO3) to form an epoxide. nih.gov Saponification then yields the corresponding acid. nih.gov The epoxide is then opened regioselectively using magnesium bromide etherate (MgBr2·Et2O) to furnish the tertiary bromide, a key intermediate. nih.gov

A pivotal step in the synthetic sequence is the transannular cyclization of a 19-membered macrocyclic intermediate. nih.gov Despite the large ring size, its conformational flexibility is limited by three E-configured double bonds and a benzoate group. nih.gov This conformational constraint allows for regio- and diastereoselective reactions with a bromonium source, even without an enzymatic pocket. nih.gov The cyclization is predicted to proceed in a regio- and diastereoselective manner, and this has been supported by extensive NMR analysis of the resulting product. nih.gov

The conformation of the cyclized intermediate is crucial for the final stereochemical outcome. nih.gov It is proposed that the trisubstituted alkene in this intermediate exposes its Re face to the solvent. nih.gov The formation of a bromonium ion on this face, followed by an anti-attack by water, would yield the desired bromohydrin stereochemistry present in the protected this compound. nih.gov This strategic approach demonstrates a high degree of regio- and diastereocontrol in differentiating and reacting with nearly identical alkenes within a macrocycle. nih.gov

| Step | Reaction | Reagents | Purpose |

| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, (DHQD)2PHAL (ligand 9) | Installation of the first asymmetric center with regioselectivity for the terminal alkene. nih.gov |

| 2 | Epoxidation | Mesyl chloride, K2CO3 | Formation of an epoxide for subsequent installation of a tertiary bromide. nih.gov |

| 3 | Epoxide Opening | MgBr2·Et2O | Regioselective formation of a tertiary bromide. nih.gov |

| 4 | Transannular Cyclization | Bromonium source (e.g., NBS) | Formation of the core ring system with controlled stereochemistry. nih.gov |

| 5 | Bromohydrin Formation | Bromonium source, H2O | Final installation of a bromohydrin with the correct stereochemistry for this compound. nih.gov |

Challenges and Future Directions in Total Synthesis of this compound

The total synthesis of this compound and its congeners is a significant undertaking, fraught with challenges that necessitate the development of novel synthetic methodologies. grantome.com While a concise route to the core skeleton of this compound has been established, the completion of the total synthesis remains a complex endeavor. nih.gov

One of the primary challenges lies in the dense and varied halogenation pattern around the flexible macrocyclic ring. nih.gov The multiple halogenated stereocenters make these molecules intimidating targets for total synthesis. nih.gov Achieving high levels of stereocontrol during the introduction of each bromine and chlorine atom at specific positions is a formidable task.

The synthesis of the larger family of bromophycolides, which includes compounds with both 15- and 16-membered rings, presents its own set of difficulties. researchgate.net The construction of these large, strained macrocycles is often hampered by entropic factors and the potential for competing side reactions. cam.ac.uk Methodologies such as relay cross-metathesis are being explored for the iterative construction of the terpenoid backbone, which could be applied to the synthesis of bromophycolide-related macrolides. nih.govacs.org

A significant hurdle in the broader context of synthesizing bromophycolides is the development of new methods for asymmetric bromination. grantome.com Proposed future research directions include the development of chiral electrophilic brominating agents that can promote enantioselective and regioselective bromination of olefins with tandem cyclizations. grantome.com Such methods would not only facilitate the total synthesis of this compound and its analogs but also significantly enrich the toolbox of synthetic organic chemistry. grantome.com

Furthermore, the synthesis must be flexible enough to potentially allow for the creation of structural analogs. grantome.com This is crucial for exploring the structure-activity relationships of these biologically active compounds. The development of a synthetic route that enables the selective modification of different parts of the molecule would be highly valuable for medicinal chemistry applications. ebi.ac.uk

Future work will likely focus on overcoming the remaining hurdles to complete the total synthesis of this compound. This will involve the refinement of the late-stage functionalization steps and the development of robust and scalable methods for the key transformations. The insights gained from these synthetic efforts will not only provide access to these complex natural products but also spur the development of new synthetic strategies applicable to other challenging molecular targets. cam.ac.uknih.govcam.ac.uk

| Challenge | Description | Potential Future Direction |

| Stereocontrol | Achieving high diastereoselectivity in the installation of multiple halogenated stereocenters on a flexible macrocycle. nih.govgrantome.com | Development of novel chiral brominating and chlorinating reagents and catalysts. grantome.com |

| Macrocyclization | Efficiently forming the large 15-membered ring without competing side reactions. nih.govcam.ac.uk | Exploration of advanced macrocyclization strategies, such as relay cross-metathesis. nih.govacs.org |

| Late-stage Functionalization | Introducing the remaining functional groups onto the complex core structure without compromising existing stereocenters. | Design of a highly convergent synthetic route where complex fragments are synthesized separately and then combined. |

| Scalability | Developing a synthetic route that can produce sufficient quantities of this compound for further biological evaluation. | Optimization of reaction conditions and exploration of flow chemistry techniques for key steps. |

| Analog Synthesis | Creating a flexible synthetic strategy that allows for the preparation of structural analogs to probe structure-activity relationships. | Development of a modular synthetic approach that facilitates easy modification of different parts of the molecule. grantome.com |

Preclinical Pharmacological Research and Mechanistic Investigations of Bromophycolide D

Antineoplastic Activity (Preclinical in vitro)

Bromophycolides, isolated from the red alga Callophycus serratus, have demonstrated notable cytotoxic effects against various human tumor cell lines in preclinical in vitro studies. nih.gov The class of compounds, including Bromophycolide D and its analogues, has consistently shown modest to moderate antineoplastic activity. nih.govnih.gov

Specifically, Bromophycolide A has been reported to exhibit cytotoxicity against several human tumor cell lines. ebi.ac.ukresearchgate.net Further studies on bromophycolides C through I also revealed modest cytotoxic activity across a range of human cancers. nih.gov While detailed data for this compound is often presented within the context of the broader family, the consistent findings across multiple analogues suggest a class-wide antineoplastic potential. The activity of these diterpene-benzoate macrolides marks them as interesting candidates for further cancer research. ebi.ac.uk

Table 1: Preclinical Cytotoxicity of Bromophycolide Class Compounds Data below represents general findings for the compound class as specific IC50 values for this compound against cancer cell lines are not detailed in the provided sources.

| Compound Class | Cell Lines Tested | Observed Activity | Reference |

| Bromophycolides | Various human tumor cell lines | Modest to moderate cytotoxicity | nih.gov, nih.gov |

| Bromophycolide A | Several human tumor cell lines | Cytotoxic activity reported | ebi.ac.uk, researchgate.net |

This table is for illustrative purposes based on the text. For interactive data, consult original research articles.

The cytotoxic activity of bromophycolides appears to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. researchgate.net For related compounds like Bromophycolide A, the mechanism has been described as the induction of specific apoptotic cell death. ebi.ac.ukresearchgate.net

Apoptosis is a critical cellular process that, when dysregulated, is a hallmark of cancer. aging-us.com Anticancer drugs often function by exploiting a cell's intrinsic apoptotic machinery. mdpi.com This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. aging-us.comnih.gov

For bromophycolides, research points towards the engagement of the intrinsic pathway. Studies on related compounds suggest that they can induce apoptosis through mechanisms that involve the mitochondria. core.ac.uk Key events in this pathway include the release of mitochondrial cytochrome c, which then participates in the formation of the apoptosome and subsequent activation of a cascade of enzymes called caspases, such as caspase-9 and the executioner caspase-3. mdpi.comnih.govcore.ac.uk Some evidence also points to the involvement of caspase-8, which is often associated with the extrinsic pathway but can also be engaged in crosstalk with the intrinsic pathway. core.ac.uk The activation of these apoptotic signaling pathways ultimately leads to the orderly dismantling of the cancer cell. aging-us.comnih.gov

Cytotoxicity Against Human Tumor Cell Lines

Other Biological Activities (Preclinical in vitro)

The antimicrobial potential of the bromophycolide class of compounds, isolated from the red alga Callophycus serratus, has been a subject of scientific inquiry. ebi.ac.ukasknature.org While the broader family of bromophycolides has shown a range of biological activities, the specific antimicrobial profile of this compound appears to be limited. nih.govnih.gov

Studies on related compounds, such as Bromophycolide A, have indicated both antibacterial and antifungal properties. ebi.ac.uknih.gov For instance, Bromophycolide A has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.govnih.gov However, research focusing on a series of bromophycolides including this compound (referred to as compound 2 in the study) found no significant antifungal activity against the fungus Candida albicans. nih.gov In that particular study, only Bromophycolides F and I exhibited weak antifungal effects, being 70-80% less active than the reference compounds. nih.gov

This suggests that the structural nuances among the different bromophycolide analogues play a critical role in determining their antimicrobial spectrum. While the general class shows promise, this compound itself has not been identified as a potent antibacterial or antifungal agent in the available preclinical evaluations. nih.gov

| Compound | Antimicrobial Activity Noted | Specifics |

|---|---|---|

| Bromophycolide A | Antibacterial, Antifungal | Active against MRSA and VREF. nih.govnih.gov General antifungal activity also reported. ebi.ac.uknih.gov |

| This compound | Antifungal | Reported to have no significant antifungal activity against Candida albicans. nih.gov |

| Bromophycolide F & I | Antifungal | Demonstrated weak activity against Candida albicans. nih.gov |

The antiviral capacity of bromophycolides has been explored, with particular attention given to related compounds in the context of the SARS-CoV-2 pandemic. nih.gov Research has highlighted the ability of specific marine natural products to inhibit SARS-CoV-2 replication in human airway epithelial cells at non-toxic concentrations. nih.gov

Notably, Bromophycolide A was identified as one such compound with antiviral activity against SARS-CoV-2. nih.gov This finding positions the bromophycolide scaffold as a promising candidate for further investigation in the development of novel antiviral drug leads. nih.gov Beyond coronaviruses, Bromophycolide A has also been assessed for other antiviral effects, showing marginal activity against HIV-1 strains. nih.gov

While direct antiviral testing data for this compound is not prominently featured in the current literature, the demonstrated activity of its close structural analogue, Bromophycolide A, suggests a potential area for future research. nih.gov The core structure shared by these compounds may be amenable to modification to enhance antiviral potency. nih.govuzh.ch

Antimicrobial Properties (Antibacterial, Antifungal)

Preclinical Pharmacokinetic and In Vivo Efficacy Assessments

Preclinical in vivo studies have utilized malaria mouse models to evaluate the efficacy of bromophycolides. researchgate.netnih.gov These models are crucial for assessing a drug candidate's performance in a living system, providing insights that in vitro assays cannot. frontiersin.org Specifically, mice infected with rodent malaria parasites, such as Plasmodium yoelii or Plasmodium berghei, serve as standard platforms for testing potential antimalarial compounds. nih.govfrontiersin.orgscience.gov

Research has shown that treatment with a combination of bromophycolides, including this compound, can significantly reduce parasitemia in infected mice. semanticscholar.org In one key study assessing the efficacy of Bromophycolide A, Swiss Webster mice were infected with P. yoelii and subsequently treated with the compound. nih.gov This type of study is fundamental for establishing proof-of-concept for a compound's antimalarial action in vivo before advancing to more complex stages of drug development. nih.govacs.org

A primary efficacy parameter in preclinical malaria studies is the reduction of parasitemia, which is the percentage of red blood cells infected with the parasite. nih.govscience.gov Studies have demonstrated that bromophycolides are effective in this regard. Treatment with a mixture of bromophycolides A, D, E, H, and M resulted in a 35–66% reduction in parasitemia in infected mice. semanticscholar.org

More detailed research on Bromophycolide A in a P. yoelii mouse model revealed significant dose-dependent efficacy. nih.gov After four days of daily administration, the parasite load was 47 ± 12% lower in treated mice compared to the vehicle-only control group. nih.gov Fluorescence-activated cell sorting (FACS) analysis showed a final parasitemia of 17 ± 4% in the treated group, a substantial decrease from the 32 ± 2% observed in control animals. nih.gov Twenty-four hours after the first dose, parasitemia was already 27% lower in treated mice, and after the second dose, the parasite load was 55% lower. nih.gov These findings underscore the potent in vivo antiplasmodial activity of the bromophycolide scaffold. nih.gov

| Compound | Animal Model | Efficacy Parameter | Result |

|---|---|---|---|

| Bromophycolides A, D, E, H, M (mixture) | Malaria-infected mice | Reduction in Parasitemia | 35-66% reduction. semanticscholar.org |

| Bromophycolide A | P. yoelii infected mice | Parasite Load Reduction (4 days) | 47 ± 12% lower than control. nih.gov |

| Bromophycolide A | P. yoelii infected mice | Final Parasitemia (FACS) | 17 ± 4% (treated) vs. 32 ± 2% (control). nih.gov |

| Bromophycolide A | P. yoelii infected mice | Parasitemia Reduction (24h post 1st dose) | 27% lower than control. nih.gov |

| Bromophycolide A | P. yoelii infected mice | Parasite Load Reduction (after 2nd dose) | 55% lower than control. nih.gov |

The metabolic fate and stability of a compound are critical determinants of its pharmacokinetic profile, including its half-life and bioavailability. nih.govwuxiapptec.com Investigations into Bromophycolide A, a close structural analogue of this compound, have provided valuable insights into these properties for the bromophycolide class. researchgate.netnih.gov

Studies revealed that Bromophycolide A is stable in mouse serum over a 24-hour period, indicating it is not rapidly degraded by blood enzymes. nih.gov However, it is efficiently metabolized by human liver enzymes. nih.gov Experiments using human liver subcellular fractions showed that glucuronidation is a major metabolic pathway. nih.gov The presence of UDPGA, a cofactor for glucuronidation, significantly increased the metabolic rate of Bromophycolide A. nih.gov This susceptibility to rapid liver metabolism contributes to a short in vivo half-life. researchgate.netnih.gov

Despite this rapid clearance, the compound demonstrated significant in vivo efficacy in reducing parasitemia, suggesting that its potency compensates for its metabolic instability. nih.gov It has been proposed that the phenolic hydroxyl group, which is crucial for biological activity, is the primary site for glucuronidation. nih.gov This presents a classic challenge in drug development, where a functionally essential group is also a liability for metabolic clearance. uzh.chnih.gov Future efforts may focus on medicinal chemistry approaches to protect this vulnerable site without compromising the compound's antimalarial activity. nih.gov

Metabolic Fate and Stability in Preclinical Biological Systems

Liver Metabolism Pathways (e.g., Cytochrome P450, UDP-Glucuronosyltransferases)

The hepatic metabolism of bromophycolides involves both Phase I and Phase II enzymatic pathways. In vitro studies utilizing human liver subcellular fractions have shed light on the specific enzymes responsible for the biotransformation of these compounds.

Cytochrome P450 (CYP450):

Phase I metabolism, primarily driven by cytochrome P450 monooxygenases, has been identified as a key pathway in the breakdown of bromophycolides. nih.gov Incubation of Bromophycolide A with human liver S9 and microsomal fractions in the presence of the necessary cofactor NADPH resulted in the formation of hydroxylated derivatives. nih.gov This indicates that CYP450 enzymes catalyze the introduction of hydroxyl groups onto the molecule, a common oxidative reaction that increases the polarity of the compound and prepares it for subsequent Phase II conjugation. nih.govnih.gov

UDP-Glucuronosyltransferases (UGTs):

Following Phase I oxidation, or directly, bromophycolides are subject to Phase II metabolism, with glucuronidation being a major pathway. nih.gov The addition of the cofactor UDP-glucuronic acid (UDPGA) to incubations with human liver S9 and microsomal fractions significantly enhanced the metabolism of Bromophycolide A. nih.gov This process, catalyzed by UDP-glucuronosyltransferases, involves the conjugation of glucuronic acid to the bromophycolide molecule, further increasing its water solubility and facilitating its elimination from the body. nih.govescholarship.orgresearchgate.net The detection of a glucuronidated metabolite provides direct evidence for the involvement of UGTs in the metabolic clearance of these compounds. nih.gov

Interactive Data Table: In Vitro Metabolism of Bromophycolide A in Human Liver Fractions

| Liver Fraction | Cofactor(s) | In Vitro Half-life (t½) | Apparent Intrinsic Clearance (CLint) (mL/min/kg) |

| S9 | NADPH | 20 ± 2 h | 0.52 ± 0.06 |

| S9 | NADPH + UDPGA | 9.5 ± 0.8 h | 1.1 ± 0.1 |

| Microsomes | NADPH | 14 ± 4 h | 0.72 ± 0.09 |

| Microsomes | NADPH + UDPGA | 6.6 ± 1.9 h | 1.6 ± 0.5 |

Data derived from studies on Bromophycolide A. nih.gov

Serum Stability Considerations

The stability of a compound in serum is a critical factor in its potential therapeutic efficacy, as instability can lead to rapid degradation and reduced exposure. In preclinical evaluations, Bromophycolide A demonstrated considerable stability in mouse serum. nih.gov

When incubated in mouse serum at 37°C, no significant degradation of Bromophycolide A was observed over a 24-hour period. nih.gov A minor loss of approximately 27% was noted after 48 hours, indicating that the compound is not rapidly broken down by enzymes present in the blood. nih.gov This stability in serum suggests that the compound can persist in circulation long enough to reach its target sites. nih.gov

Bioavailability in Preclinical Models

Pharmacokinetic studies in preclinical models, specifically mice, have provided insights into the bioavailability of Bromophycolide A. Following administration, the compound was found to have good bioavailability. nih.govnih.govacs.org

Despite a relatively short in vivo half-life and susceptibility to liver metabolism, Bromophycolide A demonstrated a significant pharmacological effect in a mouse model of malaria. nih.gov The pharmacokinetic profile is characterized by rapid absorption and a first-order elimination process. nih.gov The apparent volume of distribution suggests that while a portion of the compound distributes to the tissues, a significant amount remains in systemic circulation to be distributed throughout the body. nih.gov This favorable bioavailability in a preclinical model is a positive indicator for the potential development of this class of compounds. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Bromophycolide A in Mice

| Parameter | Value |

| Route of Administration | Intravenous (IV) |

| Half-life (t½) | 0.75 ± 0.11 h |

| Apparent Volume of Distribution (Vd) | 0.95 ± 0.27 L/kg |

Data derived from studies on Bromophycolide A. nih.gov

Analogues, Derivatives, and Structure Activity Relationship Expansion

Naturally Occurring Bromophycolide Analogues (e.g., Bromophycolides C-I, J-Q, R-U, M)

The bromophycolide family of natural products, isolated from the Fijian red alga Callophycus serratus, represents a significant class of diterpene-benzoate macrolides. nih.govnih.govrsc.org Following the initial discovery of bromophycolides A and B, extensive research has led to the isolation of a wide array of naturally occurring analogues, now totaling at least 18 distinct compounds. xenobe.org These include the series of bromophycolides C-I, J-Q, and R-U, as well as bromophycolide M. nih.govnih.govnih.govresearchgate.net

The structural diversity within this family is remarkable, with variations in the carbon skeleton, the degree and position of halogenation (primarily bromination), and the location of hydroxyl groups. nih.govnih.govgoogle.com For instance, bromophycolides J-Q feature two novel carbon skeletons, distinguishing them from previously identified members of the family. nih.gov Some analogues, like bromophycolides P and Q, incorporate a tetrahydropyran (B127337) ring within the macrocycle, which increases their hydrophobicity and conformational rigidity. google.com These structural nuances are thought to arise from a high degree of biosynthetic flexibility. google.com The continued discovery and characterization of these analogues are crucial for understanding the structure-activity relationships within this potent class of marine natural products. nih.govnih.gov

Table 1: Naturally Occurring Bromophycolide Analogues

| Compound Series | Notable Members | Source Organism | Key Structural Features |

| Bromophycolides C-I | Bromophycolide C, D, E, G, H, I | Callophycus serratus | Variations in hydroxylation, halogenation, and stereochemistry. nih.gov |

| Bromophycolides J-Q | Bromophycolide J, K, L, P, Q | Callophycus serratus | Includes two novel carbon skeletons and analogues with a tetrahydropyran ring. nih.govgoogle.com |

| Bromophycolides R-U | Bromophycolide R, S, U | Callophycus serratus | Expand the known structural diversity of diterpene-benzoate macrolides. researchgate.net |

| Other Analogues | Bromophycolide M | Callophycus serratus | A significant, naturally occurring analogue. nih.govgoogle.com |

Semi-Synthetic Derivatives and their Modulation of Bioactivity

To further probe the structure-activity relationships (SAR) of the bromophycolide family, researchers have prepared a number of semi-synthetic derivatives. nih.govgoogle.com These modifications have primarily focused on the functional groups of the parent molecules, such as the phenolic hydroxyl group and the tertiary alcohol. nih.govnih.gov

One notable modification is the acetylation of the phenolic hydroxyl group at C18 of bromophycolide A. nih.govnih.gov This seemingly minor change resulted in an increase in antimalarial activity. nih.gov Conversely, methylation of the same phenolic hydroxyl group led to a significant 30-fold decrease in activity, highlighting the critical role of this functional group. google.com Attempts to modify the tertiary alcohol at C11 were largely unsuccessful due to steric hindrance and poor reactivity. nih.gov The creation of these derivatives has been instrumental in mapping the SAR of this class of compounds, providing valuable insights for the design of future analogues with potentially enhanced bioactivity. nih.govresearchgate.net

Design Principles for Development of Novel Bromophycolide-Inspired Compounds

The study of naturally occurring bromophycolides and their semi-synthetic derivatives has illuminated several key design principles for the development of new, inspired compounds. google.comresearchgate.netrsc.orgd-nb.infonih.gov A central tenet is the importance of the diterpene head and the p-hydroxybenzoate group, as modifications at these positions have the most dramatic effects on biological activity. google.com

For instance, the presence of a hydrogen bond donating group at C15 is detrimental to activity, while acylation of the C18 phenol (B47542) can be beneficial. google.com The observation that the complete removal of bromine from bromophycolide A only moderately decreased its antimalarial activity suggests that while the halogens contribute to potency, the core scaffold itself is the primary driver of the biological effect. google.com Therefore, the design of novel bromophycolide-inspired compounds should focus on retaining the essential macrocyclic diterpene-benzoate core while strategically modifying the peripheral functional groups to optimize activity and pharmacokinetic properties. nih.govgoogle.com

Comparative Analysis of Biological Activities Across Bromophycolide Variants

Comparative analysis of the biological activities across the bromophycolide family has revealed significant structure-activity relationships, particularly in their antimalarial and antibacterial properties. google.comnih.govmdpi.com Several bromophycolides, including A, D, E, H, and M, have demonstrated potent antimalarial activity in the low micromolar range against Plasmodium falciparum. google.com This suggests that neither the 15- nor 16-membered lactone framework confers an inherent advantage in this regard. google.com

In terms of antibacterial activity, bromophycoic acids, which are related diterpene-benzoate marine natural products, have shown activity against methicillin-resistant S. aureus (MRSA). nih.gov For example, bromophycoic acid A has a minimum inhibitory concentration (MIC) of 1.6 µg/mL against MRSA. nih.gov While direct comparative data for all bromophycolide analogues against the same bacterial strains is not always available, the existing information underscores the potential of this compound class as a source of new antibacterial agents. nih.govmdpi.com

Table 2: Comparative Biological Activities of Selected Bromophycolide Variants

| Compound | Biological Activity | Target | Reported IC50/MIC |

| Bromophycolide A | Antimalarial | Plasmodium falciparum | 0.3-0.9 µM google.com |

| Bromophycolide D | Antimalarial | Plasmodium falciparum | 0.3-0.9 µM google.com |

| Bromophycolide E | Antimalarial | Plasmodium falciparum | 0.3-0.9 µM google.com |

| Bromophycolide H | Antimalarial | Plasmodium falciparum | 0.3-0.9 µM google.com |

| Bromophycolide M | Antimalarial | Plasmodium falciparum | 0.3-0.9 µM google.com |

| Bromophycoic Acid A | Antibacterial | Methicillin-resistant S. aureus | 1.6 µg/mL nih.gov |

Future Research Directions and Preclinical Therapeutic Implications

Comprehensive Elucidation of Full Biosynthetic Pathways

The proposed biosynthetic pathway for bromophycolides, including Bromophycolide D, is thought to involve a bromonium-promoted transannular cyclization of a macrocyclic precursor derived from a geranylgeranylated benzoate (B1203000). asknature.org This hypothesis is based on the complex stereochemistry of the molecule, which suggests a highly specific enzymatic process. Future research will focus on identifying and characterizing the specific enzymes responsible for the multiple bromination and cyclization steps. Understanding this pathway is crucial, as it could pave the way for biosynthetic production of this compound and its analogues, potentially offering a more sustainable and scalable source than chemical synthesis or extraction from the natural source.

Identification of Additional Molecular Targets and Multi-Target Mechanisms of Action

This compound has demonstrated significant biological activity, primarily as an antimalarial and an anti-cancer agent. Its antimalarial potency is noteworthy, with studies showing that the presence of a bromine atom, as seen in this compound, is associated with a two- to six-fold increase in activity compared to analogues with a hydroxyl group at the same position. frontiersin.org While the precise antimalarial mechanism for this compound is still under full investigation, related compounds like Bromophycolide A are known to inhibit the detoxification of heme into hemozoin within the malaria parasite, a mechanism that is distinct from that of chloroquine. frontiersin.orgresearchgate.net

In the context of oncology, this compound has shown a significant antiproliferative effect. semanticscholar.orgnih.gov Specifically, it exhibits cytotoxicity against the PC-3 human prostate cancer cell line. researchgate.netplos.orgusm.my Future research is aimed at identifying the specific molecular targets within cancer cells. Elucidating whether it acts on single or multiple pathways will be critical for understanding its full therapeutic potential and for identifying potential biomarkers for patient selection in future clinical applications.

| Biological Activity of this compound |

| Activity |

| Antimalarial |

| Anti-cancer |

| Cytotoxicity |

| Antibacterial |

Optimization of Pharmacokinetic and Pharmacodynamic Profiles in Preclinical Models

Currently, there is a lack of published data specifically detailing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in preclinical models. The PK profile encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, while the PD profile describes its effect on the body. Understanding these properties is a critical step in drug development, as they determine how a compound is processed by and interacts with a living organism. Future preclinical studies are essential to evaluate these parameters for this compound. Such studies would involve administering the compound to animal models to measure its concentration in plasma and tissues over time and to correlate these concentrations with its biological effects. This information is vital for establishing a potential therapeutic window and for designing future efficacy and safety studies.

Exploration of Preclinical Combination Therapy Strategies

To date, there are no specific published preclinical studies investigating the use of this compound in combination with other therapeutic agents. Combination therapy is a common strategy in treating complex diseases like cancer and malaria, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. Given its distinct potential mechanism of action, particularly in malaria, future research should explore combining this compound with existing antimalarial drugs. Similarly, in oncology, its efficacy could potentially be synergistic with standard chemotherapeutic agents or targeted therapies. Preclinical studies are needed to identify promising combinations and to evaluate their potential benefits.

Broader Preclinical Exploration of Therapeutic Applications beyond Antimalarial Activity

While the antimalarial and anti-prostate cancer activities of this compound are the most documented, the broader class of bromophycolides has shown a wider range of biological activities, including antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). asknature.org The antiproliferative effect of this compound was noted as the most significant among several compounds in one study, suggesting its potential may extend to other cancer types beyond prostate cancer. semanticscholar.orgnih.gov Future preclinical research should systematically screen this compound against a wider panel of cancer cell lines and pathogenic microbes. This broader exploration could uncover new therapeutic applications and further define the compound's spectrum of activity.

Q & A

Q. What strategies mitigate biases in interpreting this compound’s ecological roles in its native habitat?

- Methodological Answer :

- Conduct field studies with ecological controls (e.g., algae lacking this compound).

- Use metabolomic correlation networks to link compound presence to environmental stressors.

- Acknowledge sampling limitations (e.g., seasonal variation) in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.